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Ipg-2 tma

Cat. No.: B10827403
M. Wt: 1131.2 g/mol
InChI Key: YBECKFOPKRZNCL-UHFFFAOYSA-K
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Description

Significance of Fluorescent Probes in Contemporary Chemical Biology and Ion Sensing Research

The application of fluorescent probes has revolutionized the study of ion concentrations and fluxes within living cells and tissues. bohrium.commdpi.com These probes offer advantages over traditional analytical methods, including high selectivity, sensitivity, and the capacity for real-time, non-invasive monitoring. bohrium.commdpi.com By changing their photophysical properties upon binding to a target ion, fluorescent probes allow researchers to gain insights into the localization, concentration, and speciation of ions, contributing significantly to our understanding of biological functions and disease states. nih.gov

Historical Context and Evolution of Fluorescent Potassium Sensing Methodologies Leading to IPG-2 TMA

The development of fluorescent indicators for metal ions has a history spanning approximately 150 years. rsc.org Early efforts in ion sensing relied on various analytical techniques, but the advent of fluorescent probes marked a significant advancement, particularly for biological applications. The development of probes like BAPTA derivatives for calcium ions in 1980 by Tsien was a milestone, demonstrating the power of this approach for studying intracellular ion dynamics. nih.govrsc.orgresearchgate.net

For potassium ion sensing, the legacy indicator PBFI (Potassium-Binding Benzofuran Isophthalate) was a notable early development. ionbiosciences.comfrontiersin.orgrsc.org However, PBFI had limitations, including relatively low selectivity for potassium over sodium ions and the requirement for UV light excitation, which can be phototoxic and challenging for certain imaging setups. ionbiosciences.comfrontiersin.orgrsc.orgresearchgate.net The need for improved potassium indicators with better selectivity, sensitivity, and more convenient spectral properties drove further research and the development of newer generations of fluorescent probes.

Positioning this compound within the ION Potassium Green (IPG) Family of Chemical Sensors

This compound is a member of the ION Potassium Green (IPG) family of fluorescent potassium indicators, formerly known as Asante Potassium Green (APG). ionbiosciences.comcaymanchem.comglpbio.com This family of small, synthetic fluorochromes is designed to incorporate a potassium-binding moiety. ionbiosciences.com The fluorescence of these sensors is significantly quenched in the absence of potassium ions, and upon potassium binding, the quenching is relieved, leading to a dramatic increase in fluorescence intensity. ionbiosciences.com

The IPG family is considered an advancement over legacy indicators like PBFI, offering spectral properties that are compatible with common filter sets (e.g., YFP and FITC) and multiphoton microscopy. ionbiosciences.com The IPG family includes indicators with varying affinities for potassium, allowing researchers to select the most appropriate probe for their specific experimental conditions. This compound is characterized by an intermediate potassium affinity compared to other members of the family, such as IPG-1 and IPG-4. ionbiosciences.comgenprice.commidsci.com Specifically, this compound has a reported dissociation constant (Kd) for potassium of 18 mM. ionbiosciences.comcaymanchem.comglpbio.comgenprice.com This positions it as a valuable tool for monitoring potassium concentrations within a specific dynamic range. This compound is typically utilized as a cell-impermeable indicator. caymanchem.comglpbio.comgenprice.com

The IPG family of indicators, including this compound, generally operates on a mechanism where potassium binding modulates fluorescence intensity. ionbiosciences.com This is in contrast to some other fluorescent indicators that may utilize ratiometric measurements based on shifts in excitation or emission spectra upon ion binding. While this compound itself is a non-ratiometric probe, research has explored strategies to create ratiometric sensors by combining non-ratiometric probes like IPG family members with a second, non-analyte-sensitive fluorescent dye as a reference signal. rsc.org

The relative affinities of some IPG family members for potassium are summarized in the table below:

IndicatorExcitation (nm)Emission (nm)Kd for K⁺ (mM)
IPG-152554550
IPG-252554518
IPG-45255457

Research findings have characterized the behavior of this compound in controlled environments. Spectrofluorimetric analysis using intracellular-like solutions has shown that this compound fluorescence increases with increasing potassium concentration. nih.gov However, studies have indicated that this compound fluorescence can reach saturation at potassium concentrations above approximately 80 mM in such conditions. nih.gov This characteristic influences its suitability for monitoring potassium dynamics within different concentration ranges.

Research Gaps and Motivations for In-Depth Academic Investigation of this compound

Despite the advancements offered by the IPG family, including this compound, the field of fluorescent potassium sensing still presents research gaps and motivations for continued in-depth academic investigation. One challenge in developing potassium indicators is achieving high selectivity over sodium ions, which are also abundant in biological systems. ionbiosciences.comfrontiersin.org While IPG-4 is reported to have significantly improved selectivity for potassium over sodium compared to earlier indicators like PBFI and potentially IPG-1 and IPG-2, the challenges of discriminating between potassium and sodium signals are non-trivial. ionbiosciences.cominterchim.fr

Furthermore, the relatively modest changes in intracellular or extracellular potassium concentrations compared to, for instance, calcium ions, can result in smaller fluorescence signals, posing challenges for sensitive detection. ionbiosciences.com The saturation of this compound fluorescence at higher potassium concentrations, as observed in some studies, suggests that its dynamic range may be limited for monitoring large fluctuations in potassium levels, particularly in environments with high baseline potassium. nih.gov

Motivations for further academic investigation of this compound and similar probes include the need to:

Develop indicators with even higher selectivity for potassium over other physiologically relevant ions, particularly sodium.

Design probes with improved brightness and larger dynamic ranges to enable more sensitive detection of subtle potassium changes.

Explore strategies for targeted delivery of impermeable indicators like this compound to specific cellular compartments or extracellular spaces to minimize off-target signals.

Characterize the behavior of this compound in diverse biological environments and under varying experimental conditions to fully understand its capabilities and limitations.

Investigate potential photobleaching characteristics and their impact on long-term imaging experiments.

Addressing these gaps through rigorous academic research can lead to the development of next-generation fluorescent potassium indicators with enhanced performance, broadening their applicability in chemical biology and ion sensing research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H85Cl2N5O13 B10827403 Ipg-2 tma

Properties

Molecular Formula

C58H85Cl2N5O13

Molecular Weight

1131.2 g/mol

IUPAC Name

3-[7-(2-carboxylatoethyl)-4,5-dichloro-9-[3-methoxy-4-[16-(2-methoxy-4-methylphenyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]phenyl]-3-oxido-6-oxoxanthen-2-yl]propanoate;tris(tetramethylazanium)

InChI

InChI=1S/C46H52Cl2N2O13.3C4H12N/c1-28-4-8-34(36(24-28)57-2)49-12-16-59-20-22-61-18-14-50(15-19-62-23-21-60-17-13-49)35-9-5-29(27-37(35)58-3)40-32-25-30(6-10-38(51)52)43(55)41(47)45(32)63-46-33(40)26-31(7-11-39(53)54)44(56)42(46)48;3*1-5(2,3)4/h4-5,8-9,24-27,55H,6-7,10-23H2,1-3H3,(H,51,52)(H,53,54);3*1-4H3/q;3*+1/p-3

InChI Key

YBECKFOPKRZNCL-UHFFFAOYSA-K

Canonical SMILES

CC1=CC(=C(C=C1)N2CCOCCOCCN(CCOCCOCC2)C3=C(C=C(C=C3)C4=C5C=C(C(=O)C(=C5OC6=C4C=C(C(=C6Cl)[O-])CCC(=O)[O-])Cl)CCC(=O)[O-])OC)OC.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C

Origin of Product

United States

Synthetic Pathways and Chemical Derivatization of Ipg 2 Tma

Elucidation of Precursor Synthesis and Advanced Synthetic Methodologies for IPG-2 TMA Core Structure

The core structure of this compound is a complex synthetic molecule featuring a xanthene core and a macrocyclic polyamine component, designed to impart fluorescent properties and selective potassium binding. caymanchem.com While detailed, step-by-step synthetic routes specifically for the IPG-2 core are not extensively described in readily available literature, the synthesis of similar complex fluorescent probes and related chemical structures often involves multi-step organic synthesis employing various coupling reactions and functional group transformations.

Based on the reported synthesis of IPG4, a related fluorescent potassium indicator, amide bond formation is a relevant synthetic strategy, utilizing coupling agents like HATU and DIPEA to link components via carboxylic acid groups. rsc.org Given that the IPG-2 structure also contains carboxylic acid functionalities (indicated by the propanoate groups in its formal name), similar amide coupling methodologies are likely integral to the assembly of the IPG-2 core structure. caymanchem.com The synthesis of the macrocyclic polyamine component would involve cyclization reactions and the controlled introduction of amine and ether functionalities. The xanthene core is typically constructed through established cyclization and substitution reactions involving substituted phenols or resorcinols and aldehydes or ketones.

Advanced synthetic methodologies for such complex molecules often involve protecting group strategies to ensure selective reactions at desired sites, as well as the use of metal catalysis or other specialized reagents to facilitate challenging bond formations and improve reaction yields and purity.

Strategies for the Incorporation of Tetramethylammonium (B1211777) Counterions and Their Impact on this compound Chemical Properties

This compound exists as a salt where the negatively charged IPG-2 anion is associated with three tetramethylammonium (TMA⁺) cations. glpbio.comcaymanchem.com The incorporation of these counterions is a crucial step in the final stages of the synthesis, typically achieved by treating the protonated form of the IPG-2 core with a source of tetramethylammonium ions, such as tetramethylammonium hydroxide (B78521) or a tetramethylammonium salt, followed by isolation of the resulting salt.

The presence of the positively charged tetramethylammonium counterions significantly influences the chemical properties of this compound, most notably its solubility and cell permeability. This compound is reported to be soluble in both water and methanol. glpbio.comcaymanchem.com The ionic nature conferred by the TMA⁺ counterions renders this compound cell-impermeable under physiological conditions, preventing its passive diffusion across lipid bilayers. glpbio.comcaymanchem.commidsci.com This characteristic is essential for applications where the indicator is intended for use in extracellular environments, in liposomes, or requires specific delivery methods like electroporation or microinjection to enter cells. glpbio.comcaymanchem.com

Design and Synthesis of Novel this compound Analogs and Derivatives for Enhanced Research Utility

The IPG family of fluorescent potassium indicators, including IPG-1, IPG-2, and IPG-4, represents a series of synthetic fluorochromes with varying affinities for potassium ions, designed to meet diverse research requirements. midsci.comionbiosciences.com The design of novel IPG-2 analogs and derivatives focuses on modifying the core structure or introducing specific functionalities to alter properties such as cell permeability, targeting specificity, or spectral characteristics, thereby enhancing their utility in various biological and chemical studies.

Synthesis of Cell-Permeable IPG-2 Derivatives (e.g., IPG-2 AM)

A key derivative of this compound is the cell-permeable form, IPG-2 AM (Acetoxymethyl ester). glpbio.comcaymanchem.comsapphirebioscience.commedchemexpress.comcaymanchem.com This modification is achieved by esterifying the carboxylic acid groups present on the IPG-2 core structure with acetoxymethyl groups. The synthesis typically involves reacting the IPG-2 core with an acetoxymethyl halide (such as acetoxymethyl bromide or iodide) in the presence of a base.

The acetoxymethyl ester functionality serves as a lipophilic mask that neutralizes the negative charges of the carboxylate groups, allowing the molecule to readily cross cell membranes. Once inside the cell, intracellular esterase enzymes cleave the labile acetoxymethyl ester bonds, releasing the original, charged, and cell-impermeable IPG-2 anion. This "caged" form enables the delivery of the indicator into the intracellular environment, where it can then function as a potassium sensor.

Development of Targeted this compound Conjugates for Specific Subcellular Compartments

While specific examples of targeted this compound conjugates are not detailed in the provided search results, the IPG-2 core structure, possessing functional groups such as carboxylic acids caymanchem.com, offers potential sites for conjugation to targeting moieties. Strategies for developing targeted this compound conjugates for specific subcellular compartments would involve chemically linking the IPG-2 core to molecules known to accumulate in or bind to desired cellular locations.

This could include conjugation to:

Peptides or proteins: Utilizing standard bioconjugation techniques like amine coupling (e.g., using activated esters or carbodiimides) or thiol coupling (if sulfhydryl groups are present or introduced) to link IPG-2 to peptides or proteins with specific cellular or subcellular targeting sequences. nih.govrsc.org

Ligands for specific receptors: Attaching IPG-2 to ligands that bind to receptors enriched on the surface of specific organelles or cellular structures.

Lipids or liposomes: Incorporating modified IPG-2 derivatives into lipid formulations or liposomes designed for targeted delivery to certain cellular compartments.

The synthesis of such conjugates would require careful selection of coupling chemistries to ensure the integrity and functionality of both the IPG-2 indicator and the targeting moiety.

Mechanistic Studies of Reaction Pathways in this compound Synthesis

For instance, the formation of the macrocyclic polyamine portion would likely involve nucleophilic substitution or reductive amination steps to build the amine framework and ether linkages. The construction of the xanthene core might proceed via electrophilic aromatic substitution or condensation reactions. The incorporation of the potassium-binding moiety and the fluorescent xanthene system into a single molecule would involve coupling reactions, potentially including amide bond formation as suggested by the synthesis of related probes. rsc.org Esterification reactions are central to the synthesis of the cell-permeable AM ester derivative. sapphirebioscience.commedchemexpress.comcaymanchem.com

Understanding the precise mechanisms of these reactions is crucial for optimizing reaction conditions, improving yields, minimizing by-product formation, and controlling stereochemistry if applicable. However, specific mechanistic investigations into the synthesis of this compound are not detailed in the available literature.

Purity Assessment and Isolation Techniques for Research-Grade this compound

Obtaining high-purity this compound is essential for reliable research applications. Research-grade this compound is typically reported to have a purity of ≥90%. caymanchem.comionbiosciences.commidsci.com Various analytical techniques are employed to assess the purity and characterize the synthesized compound.

Common techniques for purity assessment and characterization include:

Liquid Chromatography-Mass Spectrometry (LCMS): This technique is frequently used to determine the purity and molecular weight of the compound. Reversed-phase C18 columns are often employed for the chromatographic separation. ionbiosciences.commidsci.com

UV-Vis Spectrophotometry: Used to measure the absorbance spectrum and determine the maximum absorbance wavelength, which is characteristic of the fluorophore. This compound exhibits absorbance maxima around 517-524 nm. ionbiosciences.commidsci.com

Fluorescence Spectrophotometry: Used to measure the excitation and emission spectra and determine the maximum excitation and emission wavelengths (typically 525 nm excitation and 545 nm emission for this compound). glpbio.comcaymanchem.commidsci.comionbiosciences.commidsci.com

¹H NMR Spectroscopy: Provides detailed structural information and can be used to assess purity by identifying and quantifying impurities. ionbiosciences.commidsci.com

Thin Layer Chromatography (TLC): A simple and rapid technique for monitoring reaction progress and assessing the purity of samples, often used with silica (B1680970) gel plates. midsci.com

Isolation techniques for research-grade this compound following synthesis would likely involve chromatographic methods, such as preparative liquid chromatography (e.g., preparative HPLC), to separate the desired product from impurities, unreacted starting materials, and by-products. Other techniques like extraction and crystallization might also be employed depending on the specific synthetic route and the nature of the impurities. The choice of isolation and purification techniques is critical to achieve the required purity level for research applications.

Purity Assessment Techniques for this compound

TechniquePurposeRelevant Data Provided in Search Results
LCMS (C18 column)Purity determination, Molecular weightUsed for analysis ionbiosciences.commidsci.com
UV-Vis SpectrophotometryAbsorbance spectrum, Absorbance maximumAbsorbance max 517-524 nm ionbiosciences.commidsci.com
Fluorescence SpectrophotometryExcitation/Emission spectra and maximaEx/Em max 525/545 nm glpbio.comcaymanchem.commidsci.comionbiosciences.commidsci.com
¹H NMR SpectroscopyStructural confirmation, Purity assessmentUsed for analysis ionbiosciences.commidsci.com
TLCReaction monitoring, Purity assessmentUsed for analysis midsci.com

Spectroscopic and Photophysical Characterization of Ipg 2 Tma

Advanced Fluorescence Spectroscopy of IPG-2 TMA in Defined Chemical Environments

This compound functions as a fluorescent indicator by changing its emission properties in response to its chemical environment, specifically the concentration of potassium ions. Its spectroscopic characteristics are key to its utility in various research applications.

Excitation and Emission Spectral Analysis and Quantum Yield Determination

This compound is a yellow-green fluorescent indicator ionbiosciences.comas-1.co.jpgenprice.commidsci.com. Its fluorescence properties are well-defined, with characteristic excitation and emission maxima. The excitation maximum for this compound is typically found at 525 nm, and its emission maximum is at 545 nm ionbiosciences.comas-1.co.jpgenprice.combertin-bioreagent.commidsci.com. These spectral properties make it compatible with common filter sets used for yellow fluorescent protein (YFP) and fluorescein (B123965) isothiocyanate (FITC), as well as multiphoton microscopy approaches as-1.co.jp.

Research findings indicate that the fluorescence intensity of this compound is directly related to the concentration of potassium ions in the solution genprice.comnih.gov. Calibration curves can be generated to quantify potassium concentrations based on the measured fluorescence intensity nih.gov. For instance, studies have generated calibration curves showing IPG-2 fluorescence as a function of both IPG-2 concentration (at constant K⁺) and K⁺ concentration (at constant IPG-2) nih.gov.

Time-Resolved Fluorescence Spectroscopy and Fluorescence Lifetime Imaging (FLIM) of this compound

Time-resolved fluorescence spectroscopy and Fluorescence Lifetime Imaging (FLIM) provide insights into the excited-state dynamics of a fluorophore, including its fluorescence lifetime. The fluorescence lifetime is the average time a molecule spends in the excited state before emitting a photon. This parameter can be sensitive to the molecule's local environment, including the presence of quenchers or binding partners.

While the IPG family of indicators, including IPG-2, is mentioned as being compatible with various detectors, including fluorescent microscopes as-1.co.jp, and the application of real-time fluorescence imaging is described in the context of using this compound researchgate.net, specific data detailing the fluorescence lifetime of this compound or results from FLIM studies specifically characterizing this compound are not explicitly provided in the search results. FLIM could potentially offer valuable information about the binding interaction with potassium and the conformational changes that may occur upon binding.

Investigation of Fluorescence Quenching and Enhancement Mechanisms of this compound Upon Potassium Binding

A key characteristic of this compound is the dramatic increase in its fluorescence upon binding to potassium ions ionbiosciences.comas-1.co.jpgenprice.com. This indicates that in the absence of bound K⁺, the fluorescence is significantly quenched. The binding of K⁺ relieves this quenching, leading to enhanced fluorescence emission ionbiosciences.comas-1.co.jpgenprice.com. This mechanism is fundamental to its function as a potassium indicator. The dissociation constant (Kd) for this compound with potassium is reported as 18 mM ionbiosciences.comas-1.co.jpgenprice.combertin-bioreagent.commidsci.com. This value reflects the affinity of IPG-2 for potassium ions.

Molecular Orbital Analysis of Electronic Transitions in this compound

Understanding the mechanism of fluorescence quenching and enhancement upon ion binding often involves analyzing the electronic structure and transitions of the fluorophore using computational methods, such as molecular orbital analysis. This type of analysis can help elucidate how the binding of an ion like potassium affects the energy levels of the molecule, the nature of the electronic transitions responsible for absorption and emission, and the pathways for non-radiative decay (quenching).

However, detailed research findings specifically reporting on the molecular orbital analysis of electronic transitions in this compound or the IPG family of indicators in the context of potassium binding are not present in the provided search results. Such studies would likely involve complex quantum chemistry calculations to model the molecule in its different states (apo and potassium-bound) and analyze the changes in its electronic structure.

Protonation Equilibria and pH Sensitivity of this compound Fluorescence

The fluorescence properties of many fluorophores can be influenced by the pH of the surrounding environment, particularly if there are titratable groups within the molecule that undergo protonation or deprotonation within the physiological or experimental pH range. Changes in protonation state can alter the electronic distribution of the molecule, affecting its absorption and emission spectra, fluorescence intensity, and lifetime.

Solvatochromic Effects and Environmental Responsiveness of this compound

This compound is characterized as a yellow-green fluorescent indicator whose photophysical properties are significantly influenced by its environment, particularly the concentration of potassium ions (K⁺). fishersci.catocris.comas-1.co.jp This responsiveness to ion binding is a critical aspect of its environmental sensitivity, enabling its use as a potassium sensor. fishersci.catocris.com

The fluorescence of this compound undergoes a dramatic increase upon binding to potassium ions. fishersci.catocris.comas-1.co.jp In conditions where potassium is not bound, the sensor's fluorescence is substantially quenched. fishersci.catocris.com Conversely, when K⁺ is bound, this quenching is relieved, leading to a significant enhancement in fluorescence intensity. fishersci.catocris.comas-1.co.jp This change in fluorescence output directly correlates with the presence and concentration of potassium in the surrounding environment.

The spectral properties of this compound are well-defined. It exhibits excitation and emission maxima typically around 525 nm and 545 nm, respectively. fishersci.catocris.comas-1.co.jpfishersci.noionbiosciences.comcaymanchem.com These spectral characteristics make it compatible with common filter sets used in fluorescence microscopy and other detection systems, such as YFP and FITC. fishersci.catocris.comas-1.co.jp While these values represent typical maxima, minor shifts can occur depending on the specific environmental conditions, such as buffer composition. For instance, in a solution of 140 mM KCl in MOPS, the absorbance maximum is reported at 517 ± 3 nm, and the fluorescence emission maximum at 540 ± 3 nm, with an excitation maximum also at 517 ± 3 nm. nih.govionbiosciences.com

The affinity of this compound for potassium is quantified by its dissociation constant (Kd), which is approximately 18 mM. fishersci.catocris.comas-1.co.jpfishersci.noionbiosciences.comionbiosciences.com This Kd value indicates the potassium concentration at which half of the this compound molecules are bound to potassium, providing a measure of its sensitivity within a specific concentration range. The IPG family of indicators, including IPG-1 and IPG-4, exhibit a range of potassium affinities, with IPG-2 having an intermediate affinity compared to IPG-1 (lower affinity) and IPG-4 (higher affinity). fishersci.caionbiosciences.com

The environmental responsiveness of this compound, particularly its fluorescence modulation upon potassium binding, is the fundamental principle behind its application as a fluorescent potassium indicator. fishersci.catocris.comas-1.co.jp This property allows for the monitoring of potassium dynamics in various systems. fishersci.catocris.com

Key photophysical parameters of this compound are summarized in the table below:

PropertyValueEnvironmental ContextSource(s)
Excitation Maximum~525 nmGeneral fishersci.catocris.comas-1.co.jpfishersci.noionbiosciences.comcaymanchem.com
Excitation Maximum517 ± 3 nm140 mM KCl in MOPS nih.govionbiosciences.com
Emission Maximum~545 nmGeneral fishersci.catocris.comas-1.co.jpfishersci.noionbiosciences.comcaymanchem.com
Emission Maximum540 ± 3 nm140 mM KCl in MOPS nih.govionbiosciences.com
Potassium Affinity (Kd)18 mMRelevant to K⁺ binding response fishersci.catocris.comas-1.co.jpfishersci.noionbiosciences.comionbiosciences.com
Fluorescence ResponseIncreases with K⁺ bindingEnvironmental K⁺ concentration fishersci.catocris.comas-1.co.jp

Molecular Recognition and Ion Binding Mechanisms of Ipg 2 Tma

Detailed Analysis of Potassium Ion Coordination Geometry and Binding Sites in IPG-2 TMA

The precise crystal structure of this compound complexed with a potassium ion is not publicly available in the current scientific literature. However, based on the known structures of similar ion-binding fluorescent indicators and ionophores, a well-understood model of potassium coordination can be described. The core of this compound's ion-binding capability is believed to reside in a crown ether-like moiety. Crown ethers are cyclic chemical compounds with several ether groups that can create a central cavity.

The binding of a potassium ion within this cavity is a result of ion-dipole interactions between the positively charged K⁺ ion and the lone pairs of electrons on the oxygen atoms of the ether groups. The size of the cavity is a critical determinant of selectivity. For potassium, an 18-crown-6 (B118740) structure (a ring containing 18 atoms, 6 of which are oxygen) provides a nearly perfect fit for the K⁺ ion, which has an ionic radius of approximately 1.38 Å.

In such a complex, the potassium ion would sit at the center of the crown ether ring, with the oxygen atoms arranged symmetrically around it in a plane. The K⁺ ion is thus coordinated by these oxygen atoms, which effectively shield its positive charge from the surrounding solvent. This sequestration within the hydrophobic cavity of the molecule is energetically favorable. The specific number of coordinating oxygen atoms and the precise bond distances and angles in the this compound-K⁺ complex would require confirmation through X-ray crystallography or advanced molecular modeling techniques.

Comparative Selectivity of this compound for Potassium Versus Other Physiologically Relevant Cations

An essential characteristic of an ion indicator is its ability to selectively bind the target ion in the presence of other, often more abundant, cations. In physiological systems, these competing ions primarily include sodium (Na⁺), calcium (Ca²⁺), and magnesium (Mg²⁺).

However, research has indicated that IPG-2 (the parent compound of this compound) is nonselective for cations. nih.govresearchgate.netnih.gov This suggests that while it binds potassium, it also binds other cations with similar or sufficient affinity to interfere with selective measurements.

The lack of strong discrimination by this compound can be understood by examining the fundamental principles of ion selectivity, which are largely governed by the "best-fit" model for crown ethers and the hydration energies of the ions.

Sodium (Na⁺): The sodium ion has a smaller ionic radius (approximately 1.02 Å) than potassium. In a crown ether cavity optimized for K⁺, the smaller Na⁺ ion would not fit as snugly, leading to weaker ion-dipole interactions with the oxygen atoms. However, if the crown ether-like structure in this compound is flexible, it may be able to partially collapse around the smaller Na⁺ ion, allowing for some degree of binding. The relatively small difference in size and charge between K⁺ and Na⁺ makes high selectivity challenging for many synthetic ionophores. ionbiosciences.com

The following table provides a comparison of the properties of these physiologically relevant cations.

IonIonic Radius (Å)Hydration Enthalpy (kJ/mol)
K⁺1.38-322
Na⁺1.02-406
Ca²⁺1.00-1579
Mg²⁺0.72-1922

This table presents approximate values to illustrate the relative differences between the ions.

Thermodynamics and Kinetics of Potassium Binding to this compound

A comprehensive understanding of the binding of potassium to this compound requires the characterization of both the thermodynamic and kinetic parameters of the interaction. While a dissociation constant (Kd) of 18 mM has been reported for IPG-2, detailed thermodynamic and kinetic studies using techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) have not been published for this specific compound. ionbiosciences.comcaymanchem.com The following sections describe how these techniques would be applied to elucidate the binding mechanism.

Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event. In a hypothetical ITC experiment for this compound and potassium, a solution of potassium chloride would be titrated into a solution containing this compound. The resulting heat changes would be measured to determine the binding enthalpy (ΔH), which reflects the changes in bonding and solvation upon complex formation. From the binding isotherm, the binding affinity (Ka, the inverse of Kd) and the stoichiometry (n) of the interaction can also be determined. The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS. This would provide a complete thermodynamic profile of the interaction.

A hypothetical data table from such an experiment might look as follows:

ParameterHypothetical ValueDescription
Kd (mM)18Dissociation Constant
n (Stoichiometry)~1Molar binding ratio (K⁺:this compound)
ΔH (kJ/mol)ValueEnthalpy of binding
-TΔS (kJ/mol)ValueEntropic contribution to binding
ΔG (kJ/mol)ValueGibbs free energy of binding

Note: The values for ΔH, -TΔS, and ΔG are placeholders as no experimental data is available.

Surface Plasmon Resonance (SPR) is a technique used to measure the kinetics of binding events in real-time. In a hypothetical SPR experiment, this compound would be immobilized on a sensor surface, and a solution containing potassium ions would be flowed over this surface. The binding of potassium to this compound would cause a change in the refractive index at the sensor surface, which is detected by the instrument. This allows for the determination of the association rate constant (kon) and the dissociation rate constant (koff). The ratio of these two constants (koff/kon) provides the dissociation constant (Kd), which can be compared with values obtained from other methods. This kinetic data provides a more dynamic picture of the binding interaction than thermodynamic data alone.

A hypothetical data table from an SPR experiment could be:

ParameterHypothetical ValueDescription
kon (M⁻¹s⁻¹)ValueAssociation rate constant
koff (s⁻¹)ValueDissociation rate constant
Kd (mM)ValueDissociation constant (koff/kon)

Note: The values for kon, koff, and Kd are placeholders as no experimental data is available.

Influence of Chemical Modifications on this compound Binding Affinity and Selectivity

There is no specific information in the scientific literature regarding chemical modifications of this compound to alter its binding properties. However, based on the general principles of host-guest chemistry and the presumed crown ether-like structure of its binding site, several hypothetical modifications could be proposed to enhance its affinity and selectivity for potassium.

Modification of the Cavity Size: The size of the binding cavity is a primary determinant of ion selectivity. Synthesizing analogs of this compound with slightly larger or smaller crown ether-like rings could fine-tune the fit for potassium ions, potentially increasing selectivity over smaller ions like sodium or larger ions.

Altering the Donor Atoms: The oxygen atoms in the ether linkages are the primary coordinating atoms. Replacing some of these "hard" donor atoms with "softer" donors, such as nitrogen or sulfur, could alter the electronic properties of the binding site and influence its affinity for different cations.

Introduction of Side Chains: Adding side chains (lariat arms) to the macrocyclic ring that contain additional coordinating groups could increase the stability of the complex by providing a three-dimensional binding pocket. This can also enhance selectivity by creating a more rigid and pre-organized binding site that is specific for the geometry of potassium coordination.

Modifying the Fluorophore: While not directly affecting the binding site, modifications to the fluorescent part of the molecule could alter the electronic communication between the ion-binding event and the fluorescence output, potentially leading to a greater change in fluorescence upon potassium binding and thus improving the sensitivity of the indicator.

These potential modifications represent avenues for future research to develop more sensitive and selective potassium indicators based on the this compound scaffold.

Cellular and Subcellular Research Applications of Ipg 2 Tma in Ion Dynamics

Methodologies for Introducing Cell-Impermeable IPG-2 TMA into Cellular Systems for Research

As a cell-impermeable dye, this compound requires physical or vehicle-mediated methods to cross the cell membrane and access the intracellular environment. caymanchem.commidsci.comcaymanchem.combertin-bioreagent.com

Electroporation and Microinjection Techniques for this compound Delivery

Electroporation and microinjection are direct physical methods used to introduce cell-impermeable substances like this compound into cells. Electroporation involves applying short electrical pulses to create transient pores in the cell membrane, allowing the entry of molecules. caymanchem.comcaymanchem.combertin-bioreagent.comnih.gov This technique can be efficient for delivering various molecules, including nucleic acids and proteins, into cells. nih.gov Microinjection involves using a fine needle to directly inject the substance into the cytoplasm or nucleus of individual cells. caymanchem.comcaymanchem.combertin-bioreagent.com Both methods bypass the need for the molecule to cross the lipid bilayer on its own.

Liposomal Encapsulation and Membrane Translocation Strategies for this compound

Liposomal encapsulation involves enclosing this compound within lipid vesicles (liposomes). caymanchem.commidsci.comcaymanchem.combertin-bioreagent.com Liposomes can fuse with the cell membrane or be taken up by endocytosis, delivering their encapsulated contents into the cell. dovepress.comnih.govuu.nlgenexoliposomy.pl While endocytosis is a common uptake pathway for liposomes, leading to delivery into endosomes and lysosomes, strategies are explored to promote cytosolic delivery, potentially bypassing lysosomal degradation. dovepress.comuu.nl Membrane translocation strategies, sometimes involving the modification of liposomes with peptides or other molecules, aim for direct passage across the plasma membrane. uu.nl

Spatiotemporal Mapping of Intracellular and Extracellular Potassium Dynamics Using this compound

Fluorescent potassium indicators like this compound allow researchers to visualize and track potassium concentration changes within different cellular compartments and in the extracellular space over time. genprice.comionbiosciences.comresearchgate.netresearchgate.netrsc.org By using fluorescence microscopy and other compatible detection systems, the spatial distribution and temporal fluctuations of potassium can be observed. ionbiosciences.comresearchgate.netrsc.org The intensity of this compound fluorescence is directly related to the potassium concentration, enabling the mapping of potassium gradients and movements. genprice.comionbiosciences.comresearchgate.netrsc.org This is particularly useful for studying rapid changes in potassium levels associated with cellular activity.

Investigation of Potassium Efflux Pathways and Transporters Using this compound as a Probe

This compound can serve as a probe to investigate the mechanisms by which potassium exits the cell, including the roles of specific efflux pathways and transporters. Potassium efflux is a critical process regulated by various ion channels and transporters embedded in the cell membrane. ionbiosciences.comsigmaaldrich.comsigmaaldrich.comnih.govoaepublish.com By monitoring the decrease in intracellular this compound fluorescence, researchers can infer potassium efflux. aai.org This can be coupled with pharmacological inhibitors or genetic manipulations targeting specific transporters (such as ABC transporters like P-glycoprotein, BCRP, and MRP2, which are known efflux pumps for various molecules, though their direct interaction with this compound would need specific investigation) to determine their contribution to potassium movement. sigmaaldrich.comsigmaaldrich.comnih.govoaepublish.comnih.gov Studies using IPG-2 AM (a membrane-permeant form of IPG-2) have monitored intracellular potassium changes, and a decrease in fluorescence after stimulation has been attributed to potassium leakage. aai.org

Applications of this compound in Studying Ion Channel Activity and Function in Model Systems

This compound is valuable for studying the activity and function of potassium channels in various model systems. Potassium channels are a large and diverse group of ion channels that play crucial roles in regulating membrane potential and cellular excitability. ionbiosciences.com By using this compound to monitor intracellular or extracellular potassium fluctuations, researchers can assess the opening and closing of potassium channels in response to different stimuli. researchgate.net Changes in this compound fluorescence can indicate potassium influx or efflux mediated by channel activity. This allows for the characterization of channel kinetics, modulation by pharmacological agents, and the impact of genetic mutations on channel function. The IPG family of indicators, including IPG-2, is compatible with various detection methods suitable for studying ion channel activity. ionbiosciences.com

Quantitative Analysis of Potassium Concentrations in Cellular Compartments with this compound

This compound can be used for the quantitative analysis of potassium concentrations within cellular compartments. Its fluorescence intensity is proportional to the potassium concentration, allowing for the estimation of absolute or relative potassium levels. genprice.comionbiosciences.comresearchgate.netrsc.orgaai.org Calibration procedures, often involving solutions with known potassium concentrations, are necessary to convert fluorescence signals into meaningful concentration values. genprice.comrsc.orgaai.org This quantitative capability is essential for understanding how cells maintain potassium homeostasis and how disruptions in potassium levels affect cellular processes. Studies have utilized this compound salt for generating calibration curves to convert fluorescence to intracellular potassium concentration. aai.org

Illustrative Data Table: IPG Family Potassium Indicator Properties

IndicatorExcitation (nm)Emission (nm)Kd for K⁺ (mM)Membrane Permeability
IPG-152554550Permeable (AM form) / Impermeable (TMA salt) ionbiosciences.com
IPG-252554518Permeable (AM form) / Impermeable (TMA salt) caymanchem.commidsci.comcaymanchem.combioscience.co.ukgenprice.comionbiosciences.combertin-bioreagent.com
IPG-45255457Permeable (AM form) / Impermeable (TMA salt) genprice.comionbiosciences.comglpbio.comcaymanchem.com
PBFI340/3805054Permeable (AM form) ionbiosciences.comrsc.orgresearchgate.net

Illustrative Research Findings Summary:

Research utilizing this compound and related IPG indicators has contributed to understanding potassium dynamics in various biological contexts. For example, studies employing IPG-2 AM have investigated intracellular potassium changes in immune cells following specific stimuli, attributing observed fluorescence decreases to potassium efflux. aai.org The use of this compound salt in calibration procedures has been demonstrated for converting fluorescence signals to intracellular potassium concentrations. aai.org The IPG family's spectral properties and range of affinities make them suitable for diverse applications, from monitoring intracellular dynamics to sensing extracellular potassium. ionbiosciences.com

Advanced Analytical Methodologies Employing Ipg 2 Tma

Development of High-Throughput Screening Assays Utilizing IPG-2 TMA for Potassium Flux Analysis

The application of fluorescent potassium indicators like this compound is central to the development of high-throughput screening (HTS) assays for monitoring potassium flux. These assays are valuable tools for identifying modulators of potassium channels. ionbiosciences.com While challenges exist in discriminating between potassium and sodium signals with fluorescent indicators, and the signal changes related to potassium flux can be modest compared to calcium indicators, this compound's sensitivity to small changes in K⁺ concentration makes it suitable for such applications. midsci.comvaicloud.netionbiosciences.com HTS flux assays are considered a preferred alternative for discovering potassium channel modulators. ionbiosciences.com The yellow-green fluorescence of this compound and its defined spectral characteristics (Ex/Em: 525 nm/545 nm) are leveraged in these screening platforms. midsci.comvaicloud.netionbiosciences.com

Integration of this compound with Microfluidic Platforms for Miniaturized Ion Sensing

The properties of fluorescent ion indicators like this compound lend themselves to integration with microfluidic platforms for miniaturized ion sensing. Microfluidic systems offer advantages such as low sample and reagent consumption, fast throughput, high sensitivity, and compact size. mdpi.com While specific research detailing the integration of this compound with microfluidics was not extensively found, studies on microfluidic ion-exchange optode systems for detecting ions like sodium highlight the potential of combining fluorescent indicators with microfluidic technology for rapid and sensitive ion detection. mdpi.com Such systems typically involve the reaction of a sample with a preloaded reagent mixture containing an ion-sensitive component, followed by analysis using a detection method like spectrometry within the microfluidic chip. mdpi.com The fluorescence properties of this compound could be utilized in a similar manner within a microfluidic setup designed for potassium sensing.

Advanced Imaging Techniques (e.g., Confocal, Two-Photon Microscopy) for this compound-Based Studies

This compound, as a fluorescent probe, is compatible with advanced imaging techniques such as confocal microscopy and two-photon microscopy. ionbiosciences.com Confocal microscopy provides high-resolution, multi-dimensional imaging of fluorescently labeled specimens by removing out-of-focus light, generating high-contrast optical sections. masseycancercenter.orgqutech.nl Two-photon microscopy, a variant of fluorescence microscopy, is particularly useful for imaging thicker biological specimens due to its ability to penetrate deeper into tissue with less scattering and reduced photobleaching compared to confocal microscopy. ibidi.comwikipedia.orgyoutube.com It achieves excitation through the simultaneous absorption of two lower-energy photons. ibidi.comwikipedia.orgnih.gov While direct examples of this compound use with these techniques were not widely available in the search results, related studies using other IPG series indicators, such as IPG4 TMA salt in conjunction with Confocal Laser Scanning Microscopy (CLSM), demonstrate the applicability of these fluorescent indicators with advanced imaging modalities for studying cellular responses. researchgate.net The spectral characteristics of this compound (Ex 525 nm, Em 545 nm) are suitable for excitation with common laser lines available on confocal and two-photon microscopes. ionbiosciences.commasseycancercenter.org

Spectroscopic Techniques for Analyzing this compound in Complex Biological Matrices (Excluding Clinical Samples)

Spectroscopic techniques, particularly fluorescence spectroscopy, are fundamental for analyzing fluorescent compounds like this compound. These techniques exploit the interaction of light with the molecule to gain information about its presence, concentration, and environment. Analyzing this compound in complex biological matrices (excluding clinical samples) presents challenges related to matrix effects, which can influence the fluorescence signal. While the provided search results discuss matrix effects primarily in the context of mass spectrometry for peptide analysis in biological matrices, the principle of interference from other matrix components also applies to fluorescence spectroscopy. nih.govnih.gov Components within biological samples, such as proteins or other endogenous fluorescent molecules, can absorb or scatter excitation or emission light, or quench the fluorescence of this compound, thereby affecting quantitative measurements. Overcoming these challenges often involves sample preparation steps to isolate or enrich the analyte and minimize the impact of interfering substances.

Calibration and Standardization Protocols for Quantitative Measurements with this compound

Quantitative measurements using this compound require robust calibration and standardization protocols to ensure accuracy and reproducibility. Calibration involves establishing a relationship between the fluorescence signal intensity and the known concentration of potassium. This is typically achieved by preparing a series of standards with varying potassium concentrations and measuring the corresponding fluorescence signal under controlled conditions. A calibration curve is then generated, which can be used to determine the potassium concentration in unknown samples based on their fluorescence signal. Standardization protocols ensure that measurements are consistent across different experiments and laboratories. This includes controlling factors such as temperature, pH, ionic strength, and the concentration of the indicator. While the search results provided examples of calibration procedures for techniques like Thermomechanical Analysis (TMA, a different method) and mass spectrometry, the general principles of using certified standards and establishing a linear relationship between signal and concentration are applicable to fluorescent indicators like this compound. thermalsupport.comtainstruments.comnih.gov For this compound, calibration would involve solutions with known potassium concentrations, and the fluorescence intensity at the emission maximum (545 nm) upon excitation at 525 nm would be measured. caymanchem.comionbiosciences.commidsci.commidsci.comvaicloud.netionbiosciences.com

Key Properties of this compound

PropertyValueSource
SynonymsAPG-2, Asante Potassium Green–2, ION Potassium Green–2 caymanchem.comionbiosciences.commidsci.combertin-bioreagent.commidsci.commedchemexpress.com
CAS Number1369302-21-5 caymanchem.combertin-bioreagent.commedchemexpress.com
PubChem CID163342036 nih.gov
Molecular FormulaC₄₆H₄₉Cl₂N₂O₁₃ • 3C₄H₁₂N caymanchem.combertin-bioreagent.com
Molecular Weight1131.2 g/mol caymanchem.comionbiosciences.commidsci.com
Excitation Maximum (Ex)525 nm caymanchem.commidsci.commidsci.comvaicloud.netionbiosciences.com
Emission Maximum (Em)545 nm caymanchem.comionbiosciences.commidsci.commidsci.comvaicloud.netionbiosciences.com
Potassium Dissociation Constant (Kd)18 mM caymanchem.comionbiosciences.commidsci.commidsci.comvaicloud.netionbiosciences.com
Cell PermeabilityImpermeable caymanchem.combertin-bioreagent.commidsci.commidsci.comionbiosciences.com

Theoretical and Computational Studies of Ipg 2 Tma

Quantum Chemical Calculations of IPG-2 TMA Electronic Structure and Spectroscopic Properties

No studies presenting quantum chemical calculations on the electronic structure, molecular orbitals, or theoretical spectroscopic properties of this compound were found.

Molecular Dynamics Simulations of this compound Interactions with Potassium Ions and Solvent Molecules

There are no available molecular dynamics simulation studies that detail the binding mechanism, coordination, or solvation dynamics of this compound with potassium ions and surrounding solvent molecules.

Docking Studies of this compound with Protein Targets (e.g., Ion Channels, Transporters)

No computational docking studies investigating the interaction of this compound with protein targets such as ion channels or transporters were identified in the search of scientific databases.

Comparative Research and Benchmarking of Ipg 2 Tma

Performance Comparison of IPG-2 TMA with Other Fluorescent Potassium Indicators

Evaluating this compound in comparison to other fluorescent potassium indicators provides crucial context regarding its performance characteristics and suitability for specific experimental applications. Key parameters for such comparisons typically include the indicator's affinity for potassium, its selectivity over other prevalent ions (particularly sodium), its spectral properties, and its ability to permeate cell membranes.

Benchmarking Against Older Generations (e.g., PBFI, APG-1, APG-4)

The IPG (ION Potassium Green) family of dyes, which includes this compound, was developed as an improved alternative to the earlier benchmark potassium indicator, PBFI. ionbiosciences.com

PBFI (Potassium-binding Benzofuran Isophthalate): PBFI is considered a legacy fluorescent indicator for potassium. ionbiosciences.com It functions as a ratiometric dye, utilizing UV light for excitation (at 340/380 nm) and emitting fluorescence at 505 nm. ionbiosciences.com Significant drawbacks of PBFI include challenges in loading it into cells and its relatively low fluorescence intensity. researchgate.netarxiv.org Furthermore, PBFI demonstrates limited selectivity for potassium over sodium, with a preference ratio of approximately 1.5:1 (K⁺:Na⁺), which can be problematic in environments with fluctuating sodium levels. arxiv.orgresearchgate.net Its reported Kd for K⁺ is around 8 mM, which is lower than typical intracellular potassium concentrations. researchgate.net

APG-1 (IPG-1): this compound exhibits a higher affinity for potassium (Kd = 18 mM) when compared to IPG-1 (Kd = 50 mM). midsci.comionbiosciences.comvaicloud.net Both IPG-1 and IPG-2 share similar excitation and emission characteristics, with peaks around 525 nm and 545 nm, respectively. midsci.comionbiosciences.comvaicloud.netmidsci.com IPG-1 is particularly suited for measurements in conditions where potassium concentrations are relatively high. ionbiosciences.com

APG-4 (IPG-4): In contrast to this compound, IPG-4 possesses a higher affinity for potassium (Kd = 7 mM). midsci.comionbiosciences.comvaicloud.net IPG-4 is recognized for having the strongest potassium affinity among the single-wavelength IPG indicators and shows enhanced selectivity for potassium over sodium compared to its predecessors, including PBFI, APG-1, and IPG-2. ionbiosciences.cominterchim.frionbiosciences.com While earlier indicators showed K⁺:Na⁺ selectivity ratios around 2:1, IPG-4 is reported to achieve a significantly improved ratio of 100:1. interchim.frrsc.org However, this heightened selectivity in IPG-4 is associated with increased hydrophobicity. interchim.fr

The following table summarizes the key properties of these indicators:

IndicatorExcitation (nm)Emission (nm)Kd for K⁺ (mM)Selectivity (K⁺:Na⁺)Permeability
PBFI340/380505~8~1.5:1Difficult
IPG-1 (APG-1)52554550~2:1 (implied)Permeable/Impermeable forms available
IPG-2 (APG-2)52554518~2:1 (implied)Impermeable/Permeable forms available
IPG-4 (APG-4)5255457~100:1Permeable/Impermeable forms available

Comparison with Genetically Encoded Potassium Sensors

Genetically encoded potassium sensors (GEKIs) offer an alternative strategy for monitoring potassium dynamics in living systems. These sensors are typically engineered proteins where a potassium-binding domain is integrated into a fluorescent protein scaffold. researchgate.netnih.gov

Advantages of GEKIs: A primary advantage of GEKIs is their ability to be genetically targeted to specific cell types or even subcellular compartments. nih.govnih.gov This allows for less invasive, in vivo imaging of potassium fluctuations without the need for exogenous dye loading procedures. nih.gov

Advantages of this compound and other synthetic dyes: Synthetic fluorescent indicators like this compound often possess higher brightness and potentially faster response kinetics compared to currently available GEKIs. They can be employed in cell-free systems, liposomes, or introduced into cells through techniques such as electroporation or microinjection. glpbio.comas-1.co.jpcaymanchem.combertin-bioreagent.com

Limitations of GEKIs: The development of high-performance GEKIs for potassium has not progressed as rapidly as for other ions like calcium. nih.gov Existing GEKIs may have limitations in terms of sensitivity, signal-to-noise ratio, and kinetic properties when compared to optimized synthetic dyes. nih.govnih.gov Their performance can also exhibit variability between in vitro and in vivo experimental conditions. nih.gov

Limitations of this compound and other synthetic dyes: A general challenge with synthetic dyes is the requirement for loading them into cells, which can be technically demanding and potentially interfere with cellular processes. researchgate.netnih.gov Cell-impermeable variants like this compound specifically necessitate specialized delivery methods. glpbio.comas-1.co.jpcaymanchem.combertin-bioreagent.com

While GEKIs provide the benefit of genetic targetability, small molecule fluorescent indicators such as this compound offer advantages in terms of brightness and potentially faster kinetics, making them suitable for diverse experimental designs and biological investigations.

Advantages and Limitations of this compound in Specific Research Contexts

Advantages of this compound:

Appropriate Affinity: The Kd of 18 mM positions this compound with an intermediate potassium affinity within the IPG indicator series. midsci.comionbiosciences.comvaicloud.net This characteristic makes it well-suited for detecting changes in potassium concentrations across a range of biological environments where potassium levels fluctuate around this affinity.

Compatible Spectral Properties: The excitation and emission wavelengths of this compound (525/545 nm) are compatible with commonly used filter sets (such as those for YFP and FITC) and are amenable to multiphoton microscopy, facilitating its integration with standard fluorescence imaging platforms. as-1.co.jp

High Sensitivity: this compound is capable of detecting subtle changes in potassium concentration with high sensitivity. midsci.comvaicloud.net

Improved Performance over PBFI: As part of the IPG family, this compound represents an advancement over the traditional PBFI indicator, addressing some of its limitations related to cellular loading and spectral characteristics. as-1.co.jpionbiosciences.com

Limitations of this compound:

Cell Impermeability (TMA form): The TMA salt form of IPG-2 is cell-impermeable, necessitating specific delivery techniques like electroporation or microinjection for applications requiring intracellular potassium sensing. glpbio.comas-1.co.jpcaymanchem.combertin-bioreagent.com A cell-permeable version, IPG-2 AM, is available to circumvent this limitation. glpbio.comionbiosciences.comvaicloud.net

Selectivity: Although this compound offers improved selectivity compared to PBFI, its selectivity over sodium is not as pronounced as that of IPG-4. interchim.fr This factor may be a consideration in research scenarios involving significant variations in sodium concentration.

Signal Magnitude: The magnitude of fluorescence signal changes observed with potassium indicators like the IPG family can be relatively smaller compared to those seen with calcium-sensitive fluorescent indicators. ionbiosciences.com This is partly attributed to the inherent challenges in discriminating between potassium and sodium ions and the typically more modest fluctuations in intracellular or extracellular potassium levels. ionbiosciences.com

Despite the limitation of cell impermeability in its TMA form, this compound's intermediate potassium affinity and favorable spectral properties establish it as a valuable probe for monitoring potassium dynamics in specific research contexts, provided appropriate delivery methods are employed.

Synergistic Applications of this compound with Other Fluorescent Probes for Multi-Analyte Sensing

The spectral characteristics of this compound, with excitation and emission in the yellow-green range (525/545 nm), suggest its potential for use in combination with other fluorescent probes that possess distinct spectral profiles. glpbio.comas-1.co.jpcaymanchem.commidsci.com This approach enables the simultaneous monitoring of multiple analytes within the same biological system. While extensive published studies specifically detailing the synergistic application of this compound with other probes were not prominently found in the search results, the concept of multi-analyte sensing using spectrally separable fluorescent indicators is a well-established principle in research. rsc.orgnih.govmdpi.comfrontiersin.orgrsc.org For instance, studies have demonstrated the simultaneous tracking of different ions or molecules by employing combinations of fluorescent dyes with minimal spectral overlap. researchgate.net

Given its yellow-green emission, this compound could potentially be combined with:

Fluorescent probes that emit in the blue or green portion of the spectrum but are excited at significantly lower wavelengths (e.g., some calcium indicators like Fura-2, although Fura-2 requires UV excitation) researchgate.net or probes excited by violet/blue light.

Fluorescent probes that emit in the red or far-red spectral regions, having higher emission wavelengths than this compound.

The co-application of this compound with indicators for other ions (such as calcium or sodium) or other relevant molecules (like pH indicators or membrane potential dyes) could offer a more comprehensive view of intricate cellular processes where the dynamics of multiple analytes are interdependent. Implementing such multi-analyte sensing typically requires microscopy systems capable of simultaneous or sequential excitation and detection of fluorescence at different wavelengths.

The success and accuracy of these synergistic applications are contingent upon factors such as minimizing spectral bleed-through between the different dyes, considering potential interactions between the probes, and the specific characteristics of the biological system under investigation. Careful selection of probes with minimal spectral overlap and the inclusion of appropriate experimental controls are critical for obtaining reliable data in multi-analyte sensing experiments.

Future Research Directions and Methodological Innovations for Ipg 2 Tma

Exploration of IPG-2 TMA in Advanced Materials Science for Ion Sensing Applications

This compound's sensitivity to potassium concentration makes it a candidate for integration into advanced materials designed for ion sensing. The use of this compound in conjunction with bioelectronic ion pumps to demonstrate and monitor potassium concentration distribution in vitro cell culture represents a step in this direction, showcasing its utility in engineered systems for ion modulation and detection. researchgate.net

Future research could explore incorporating this compound into solid-state or soft materials, such as hydrogels, nanoparticles, or functionalized surfaces, to create novel potassium sensors. These materials could be designed for applications ranging from environmental monitoring of potassium levels to the development of implantable biosensors for biomedical diagnostics. Challenges would include ensuring the stability and functionality of this compound within the material matrix, maintaining its sensitivity and selectivity for potassium in complex environments, and developing appropriate signal transduction mechanisms.

Addressing Challenges in this compound-Based Quantitative Measurements in Heterogeneous Systems

Quantitative measurement of ion concentrations using fluorescent indicators in heterogeneous systems, such as live cell cultures or tissues, presents significant challenges. Factors like uneven dye loading, compartmentalization within cells, and changes in cell volume can all influence fluorescence intensity independent of ion concentration, leading to inaccurate measurements.

Research utilizing IPG-2 AM for potassium efflux measurements in cells exposed to electric fields highlights the need to account for these factors. In this work, fluorescence measurements were corrected for cell swelling (volume changes) to accurately quantify potassium transport. nih.gov Future research should focus on developing more robust calibration methods and data analysis techniques to address these challenges. This could involve the use of ratiometric indicators (though this compound is typically used as a single-wavelength indicator), development of algorithms to correct for volume changes or uneven dye distribution, or the use of advanced microscopy techniques that provide spatial and temporal information about dye concentration and cellular morphology.

Emerging Research Niches for this compound in Understanding Fundamental Biochemical Processes

Potassium ions play crucial roles in a wide array of fundamental biochemical and physiological processes, including maintaining cell membrane potential, regulating cell volume, signal transduction, and enzyme activity. This compound, as a tool for monitoring potassium dynamics, is well-positioned to contribute to understanding these processes in greater detail.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for studying IPG-2 TMA?

  • Methodological Answer : Begin by identifying gaps in existing literature through a systematic review. Use frameworks like Feasibility, Novelty, Interest, Ethics, Relevance (FNIER) to refine the question. For example:

  • Feasibility: Ensure access to necessary data sources (e.g., lab equipment, datasets).
  • Relevance: Align with broader scientific goals, such as understanding molecular interactions or pharmacological effects.
  • Specificity: Narrow the scope using sub-questions (e.g., "How does this compound influence [specific biochemical pathway] under controlled conditions?").
  • Reference: Criteria for evaluating research questions , literature review protocols .

Q. What methodologies are effective for collecting primary data on this compound?

  • Methodological Answer :

  • Experimental Design : Use controlled in vitro/in vivo studies to isolate variables (e.g., concentration, temperature).
  • Data Instruments : Develop validated questionnaires or lab protocols (e.g., spectrophotometry, chromatography) for reproducibility.
  • Ethical Compliance : Obtain institutional review board (IRB) approval for human/animal studies, adhering to guidelines like DOD Directive 3216.02 for ethical standards .
  • Reference: Data collection frameworks , ethical compliance .

Q. How should researchers conduct a literature review on this compound?

  • Methodological Answer :

  • Keyword Strategy : Use terms like "this compound pharmacokinetics" or "this compound structural analysis" in databases (PubMed, Scopus).
  • Critical Synthesis : Compare methodologies and findings across studies, noting inconsistencies (e.g., conflicting results on bioavailability).
  • Gap Identification : Highlight understudied areas (e.g., long-term toxicity) to justify your research .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to this compound?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using multiple techniques (e.g., NMR spectroscopy and mass spectrometry).
  • Replication Studies : Repeat experiments under identical conditions to confirm reproducibility.
  • Statistical Analysis : Apply ANOVA or regression models to identify confounding variables (e.g., pH variability).
  • Reference: Data analysis frameworks , replication protocols .

Q. What strategies mitigate bias when analyzing this compound's pharmacological effects?

  • Methodological Answer :

  • Blinding : Use double-blind protocols in clinical trials to minimize observer bias.
  • Control Groups : Include placebo or comparator compounds (e.g., IPG-1 TMA) to isolate effects.
  • External Validation : Collaborate with independent labs to verify findings .

Q. How to design a longitudinal study for this compound's chronic exposure impacts?

  • Methodological Answer :

  • Sampling Plan : Stratify cohorts by demographics (e.g., age, sex) and exposure levels.
  • Data Collection : Schedule periodic assessments (e.g., blood tests, imaging) over a 5-year timeline.
  • Attrition Management : Use incentives and follow-up protocols to retain participants.
  • Reference: Longitudinal study design , ethical guidelines .

Data Management and Analysis

Q. What tools are recommended for managing large-scale this compound datasets?

  • Methodological Answer :

  • Database Systems : Use SQL or REDCap for structured storage.
  • Analytical Software : Employ Python/R for statistical modeling or machine learning (e.g., predicting metabolic pathways).
  • Metadata Documentation : Record experimental conditions (e.g., temperature, solvent) to ensure reproducibility .

Q. How to address limitations in this compound data sources (e.g., incomplete historical data)?

  • Methodological Answer :

  • Imputation Techniques : Use k-nearest neighbors (KNN) or regression to estimate missing values.
  • Sensitivity Analysis : Test hypotheses under varying data assumptions (e.g., "What if 20% of data is missing?").
  • Collaborative Data Sharing : Partner with institutions to aggregate datasets .

Tables for Methodological Reference

Research Stage Key Tools/Methods References
Literature ReviewPubMed, Scopus, PRISMA guidelines
Experimental DesignRandomized controlled trials (RCTs)
Data AnalysisANOVA, machine learning (Python/R)
Ethical ComplianceIRB protocols, DOD Directive 3216.02

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.